Ditridecyl phthalate

Catalog No.
S1540848
CAS No.
75359-31-8
M.F
C34H58O4
M. Wt
530.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditridecyl phthalate

CAS Number

75359-31-8

Product Name

Ditridecyl phthalate

IUPAC Name

ditridecyl benzene-1,2-dicarboxylate

Molecular Formula

C34H58O4

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3

InChI Key

YCZJVRCZIPDYHH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC

solubility

In water, 1.48X10-9 mg/L at 25 °C (est)

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC

Plasticizer for Non-polar Materials

Due to its plasticizing properties, DTDP can be used to modify the physical characteristics of non-polar materials. By incorporating DTDP, researchers can adjust properties like flexibility, elasticity, and viscosity of the material. This allows for the creation of customized research materials with desired mechanical properties for specific experiments.

Source

Information on DTDP as a plasticizer is found in various scientific catalogs that provide details on its properties. These catalogs typically do not have online content but are available through research chemical suppliers.

Study of Environmental Estrogenic Effects

Source

This information is based on a study published in Environmental Health Perspectives: Harris CA, et al. Environ Health Perspect. 1997;105(8):802-11. )

Ditridecyl phthalate is an ester compound formed from the reaction of phthalic anhydride with tridecanol, a long-chain alcohol. It is classified as a high molecular weight phthalate ester, specifically characterized by its two linear tridecyl side chains linked to a benzene-dicarboxylic acid backbone. The molecular formula for ditridecyl phthalate is C34H58O4, and it has a molecular weight of approximately 530.8 g/mol. This compound appears as a nearly colorless, oily liquid that floats on water and has a low volatility, making it suitable for various industrial applications .

Toxicity:

Flammability:

DTDP is combustible and can burn if exposed to high temperatures or open flames [4].

Reactivity:

DTDP can react with strong acids or bases, releasing heat [4].

Data Source:

  • Ditridecyl phthalate - Biorbyt:
  • DITRIDECYL PHTHALATE | CAMEO Chemicals | NOAA:
Typical of esters. It can react with acids to release heat and produce alcohols and other acids. Strong oxidizing agents may cause vigorous reactions, potentially leading to ignition of reaction products due to the exothermic nature of these interactions. Additionally, ditridecyl phthalate does not react with water but can generate flammable hydrogen when mixed with alkali metals or hydrides .

Ditridecyl phthalate is synthesized through the catalytic esterification of phthalic anhydride with tridecanol in a closed system. The unreacted alcohols are typically recovered for reuse, and the resulting mixture undergoes purification through vacuum distillation or activated charcoal treatment to achieve high purity levels (greater than 99%) .

Ditridecyl phthalate is primarily used as a plasticizer in polyvinyl chloride (PVC) resins, imparting flexibility and durability to various products. Its applications extend to:

  • Wire and cable insulation
  • Furniture and automobile upholstery
  • Flooring materials
  • Wall coverings
  • Roofing membranes
  • Coated fabrics

Additionally, it serves as a synthetic base stock for lubricating oils and other industrial chemicals .

Interaction studies involving ditridecyl phthalate focus on its behavior in biological systems and its environmental impact. Assessments have indicated that while it does not significantly leach from products like other phthalates, concerns remain regarding its potential migration from soft plastics into the environment or food sources. The compound's interactions with biological organisms have been studied to evaluate its toxicity and ecological risks .

Ditridecyl phthalate belongs to a broader category of phthalates known for their use as plasticizers. Here are some similar compounds along with a comparison highlighting their unique properties:

Compound NameMolecular Weight (g/mol)CAS NumberNotable Properties
Diethyl phthalate222.2484-66-2Low molecular weight; used in personal care products
Butyl benzyl phthalate312.3685-68-7Toxic to reproduction; commonly used in plastics
Di-n-octyl phthalate390.57117-81-7High toxicity; used in flexible PVC applications
Diisononyl phthalate392.6228553-12-0Used in food packaging; lower toxicity profile
Diisodecyl phthalate404.6626761-40-0Higher molecular weight; used in industrial applications

Uniqueness of Ditridecyl Phthalate: Unlike many other phthalates, ditridecyl phthalate is characterized by its high molecular weight and low volatility, which contribute to its stability and effectiveness as a plasticizer in demanding applications. Its specific structure allows it to provide enhanced flexibility without significant migration issues compared to lower molecular weight counterparts .

Physical Description

Nearly colorless oily liquid. Floats on water. (USCG, 1999)
Liquid

Color/Form

Liquid

XLogP3

14.5

Boiling Point

greater than 545 °F at 5 mm Hg (NTP, 1992)
285 °C at 3.5 mm Hg

Flash Point

460 °F (NTP, 1992)
470 °F (open cup)
470 °F (243 °C) (Open cup)

Density

0.951 (USCG, 1999)
0.952 g/cu cm at 25 °C

LogP

log Kow = 13.45 (est)

Melting Point

less than -34.6 °F (USCG, 1999)

UNII

I7417R3544

Vapor Pressure

2.51X10-11 mm Hg at 25 °C (est)

Other CAS

119-06-2
75359-31-8

Associated Chemicals

1,2-Benzenedicarboxylic acid, monotridecyl ester; 21577-81-1

Wikipedia

Ditridecyl phthalate

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester: ACTIVE
The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/

Dates

Last modified: 08-15-2023

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